(S)-alpha-Methyl-4-bromobenzenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-alpha-Methyl-4-bromobenzenepropanoic acid, also known as (S)-4-bromobenzenepropanoic acid, is an organic compound that has been studied extensively for its potential applications in a variety of scientific fields. It is a member of the alpha-methylbenzenepropanoic acid family, and is a chiral compound with a distinct structure that can have unique properties and effects. This compound has been studied in a variety of contexts, including synthesis, scientific research, applications, mechanisms of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions.
Scientific Research Applications
Metabolic Enzyme Studies
Cysteine Conjugate Beta-lyase in Rat Liver
This enzyme catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, including p-bromobenzene, indicating an important role in the formation of methylthio-containing metabolites of various drugs. The study suggests potential applications in understanding the metabolism and detoxification processes of related compounds (Tateishi, Suzuki, & Shimizu, 1978).
Catalytic Applications
Alcohols Conversion on ALPO4 Catalysts
The conversion of alcohols in the alpha-methylated series on AlPO4 catalysts demonstrates the catalytic potential for dehydration and dehydrogenation processes, highlighting the relevance of (S)-alpha-Methyl-4-bromobenzenepropanoic acid derivatives in catalysis research (Campelo et al., 1995).
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
Compounds incorporating bromophenol moieties, related to the structural class of (S)-alpha-Methyl-4-bromobenzenepropanoic acid, have been investigated as inhibitors of carbonic anhydrase enzyme, with applications in medical research and potential therapeutic implications (Boztaş et al., 2015).
Radical-Scavenging Activity
Marine Algae-Derived Bromophenols
Highly brominated mono- and bis-phenols, similar in structural aspects to (S)-alpha-Methyl-4-bromobenzenepropanoic acid, from marine red algae have shown potent radical-scavenging activity, indicating potential applications in antioxidant research (Duan, Li, & Wang, 2007).
Synthetic Chemistry Applications
Palladium-Catalyzed Synthesis
The use of alpha-bromoacrylic acids as C1 insertion units in palladium-catalyzed synthesis of diverse dibenzofulvenes showcases the utility of related compounds in facilitating complex chemical syntheses (Zhang et al., 2021).
properties
IUPAC Name |
(2S)-3-(4-bromophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVFBKJEAPPAR-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-Methyl-4-bromobenzenepropanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.